molecular formula C11H18O2 B1423117 1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol CAS No. 1311314-20-1

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol

Cat. No. B1423117
CAS RN: 1311314-20-1
M. Wt: 182.26 g/mol
InChI Key: VXLWBLWVGDNGMP-UHFFFAOYSA-N
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Description

“1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol” is a complex organic compound. It seems to be related to the family of furan derivatives . Furan derivatives are known for their wide applications in various fields such as therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .


Synthesis Analysis

The synthesis of similar compounds often involves processes like catalytic protodeboronation of pinacol boronic esters . This process uses a radical approach and is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are conducted in different solvents and the results are compared with theoretical values obtained using density functional theory (DFT) calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like catalytic protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are conducted in different solvents and the results are compared with theoretical values obtained using density functional theory (DFT) calculations .

Scientific Research Applications

Flavor and Fragrance Industry

Furan derivatives are known for their aromatic properties. “1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol” could be explored for its use in creating new flavors and fragrances, potentially contributing to the food and perfume industries.

Each of these applications would require extensive research to determine the compound’s suitability and effectiveness. The compound’s safety profile, efficacy, and economic viability would also need to be assessed in each field. While the search results did not yield specific applications for this exact compound, the potential uses outlined above are based on the general properties of furan derivatives and similar organic compounds .

Mechanism of Action

properties

IUPAC Name

1-(5-ethylfuran-2-yl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-5-8-6-7-9(13-8)10(12)11(2,3)4/h6-7,10,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLWBLWVGDNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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